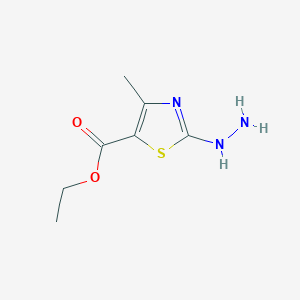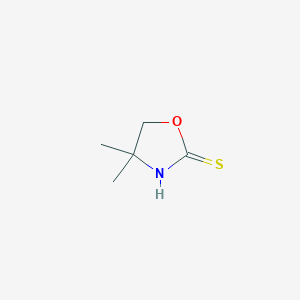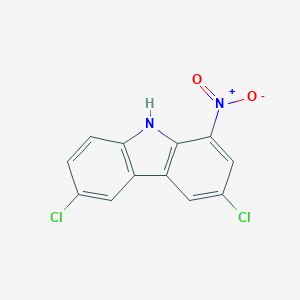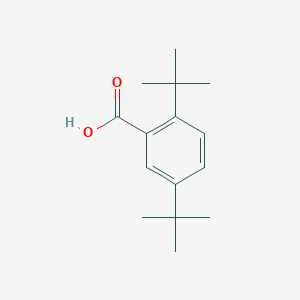
2,5-Ditert-butylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Ditert-butylbenzoic acid (DTBBA) is a white crystalline solid that belongs to the class of benzoic acids. It is widely used in scientific research due to its unique properties and applications.
Mecanismo De Acción
2,5-Ditert-butylbenzoic acid exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also activates the Nrf2-Keap1 signaling pathway, which regulates the expression of antioxidant and detoxification enzymes.
Efectos Bioquímicos Y Fisiológicos
2,5-Ditert-butylbenzoic acid has been shown to protect against oxidative stress and inflammation in various cell and animal models. It also exhibits neuroprotective, hepatoprotective, and cardioprotective effects. 2,5-Ditert-butylbenzoic acid has been reported to modulate the expression of genes involved in lipid metabolism, glucose homeostasis, and cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-Ditert-butylbenzoic acid is relatively easy to synthesize and purify, making it a convenient compound for laboratory experiments. However, its low solubility in water and high melting point can pose challenges in certain applications. In addition, the high cost of 2,5-Ditert-butylbenzoic acid may limit its widespread use in research.
Direcciones Futuras
There are several future directions for research on 2,5-Ditert-butylbenzoic acid. One area of interest is the development of 2,5-Ditert-butylbenzoic acid-based drugs for the treatment of oxidative stress and inflammation-related diseases such as Alzheimer's disease, cancer, and diabetes. Another direction is the exploration of 2,5-Ditert-butylbenzoic acid's potential as a catalyst in organic reactions. Finally, the investigation of the environmental impact of 2,5-Ditert-butylbenzoic acid and its degradation products is also an important area of research.
Conclusion:
In conclusion, 2,5-Ditert-butylbenzoic acid is a versatile compound with a wide range of applications in scientific research. Its antioxidant and anti-inflammatory properties make it a promising candidate for drug development, while its role as a building block in organic synthesis offers opportunities for the development of novel materials. Despite its advantages, the high cost and solubility issues of 2,5-Ditert-butylbenzoic acid may limit its widespread use in research. Nevertheless, the potential of 2,5-Ditert-butylbenzoic acid as a catalyst and its impact on the environment warrant further investigation.
Métodos De Síntesis
2,5-Ditert-butylbenzoic acid can be synthesized through the Friedel-Crafts acylation of tert-butylbenzene with acetyl chloride, followed by hydrolysis and decarboxylation. The yield of 2,5-Ditert-butylbenzoic acid can be improved by using a catalytic amount of Lewis acid such as aluminum chloride.
Aplicaciones Científicas De Investigación
2,5-Ditert-butylbenzoic acid has been extensively used in research related to organic synthesis, material science, and medicinal chemistry. It is an important building block in the synthesis of various compounds, including liquid crystals, polymers, and pharmaceuticals. 2,5-Ditert-butylbenzoic acid also exhibits potent antioxidant and anti-inflammatory activities, making it a promising candidate for the development of novel drugs.
Propiedades
Número CAS |
14034-95-8 |
|---|---|
Nombre del producto |
2,5-Ditert-butylbenzoic acid |
Fórmula molecular |
C15H22O2 |
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
2,5-ditert-butylbenzoic acid |
InChI |
InChI=1S/C15H22O2/c1-14(2,3)10-7-8-12(15(4,5)6)11(9-10)13(16)17/h7-9H,1-6H3,(H,16,17) |
Clave InChI |
OHJGKKIIENYZIU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)C(=O)O |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



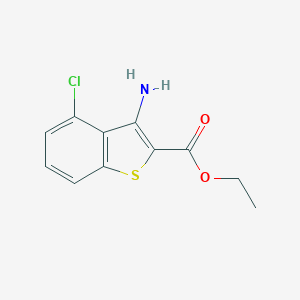
![Ethanone, 1-[5-chloro-2-[(3-fluorophenyl)thio]phenyl]-](/img/structure/B188948.png)
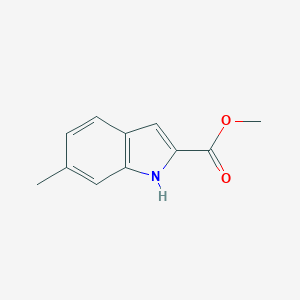
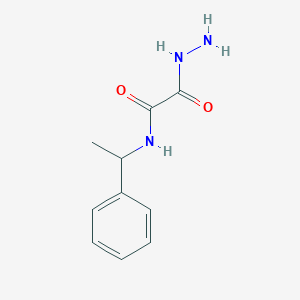
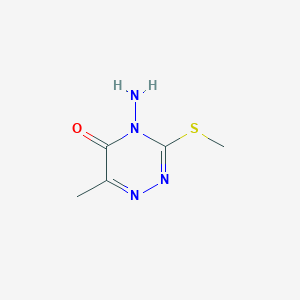
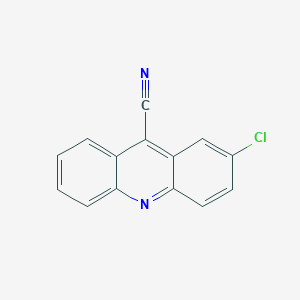
![9-fluoro-6-(4-fluorophenyl)-1-phenyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B188958.png)
![1-[4-Amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B188959.png)
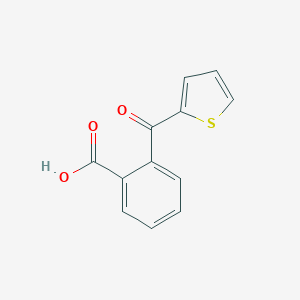
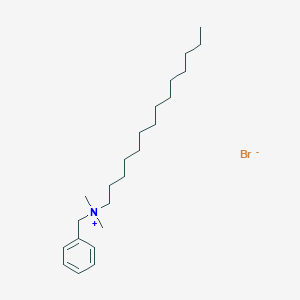
![[(3-Hydroxy-2-quinoxalinyl)carbonyl] urea](/img/structure/B188963.png)
